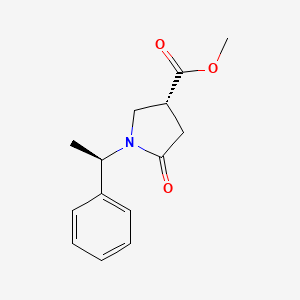
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine
Descripción general
Descripción
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a heterocyclic organic compound with the chemical formula C14H21NO2S. It is a white to off-white crystalline powder used in scientific research for its various properties and applications. This compound belongs to the class of azepines, which are seven-membered heterocycles containing one nitrogen atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine can be synthesized through various methods. One common approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes . Another method includes multicomponent heterocyclization reactions to prepare compounds with azepine scaffolds . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, manganese dioxide, and various acids and bases . Reaction conditions may involve different solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the azepine ring .
Aplicaciones Científicas De Investigación
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine has a wide range of scientific research applications. In chemistry, it is used as a reactant or starting material in the synthesis of various organic compounds, including pharmaceuticals. In biology and medicine, it serves as a scaffold for designing bioactive molecules with potential therapeutic properties . Additionally, it finds applications in the industry for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function . These interactions can modulate various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine include other azepine derivatives, such as diazepines, oxazepines, and thiazepines . These compounds share the seven-membered ring structure but differ in the nature and position of the heteroatoms within the ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the tosyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can offer different reactivity and interactions compared to other azepine derivatives .
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3,6,7-tetrahydroazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-12-6-8-13(9-7-12)17(15,16)14-10-4-2-3-5-11-14/h2-3,6-9H,4-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLYCWGZDCVFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466588 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57502-57-5 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2,3,6,7-tetrahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)



![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)
![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)






